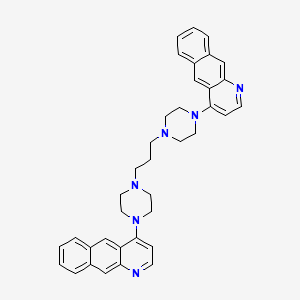
Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- is a heterocyclic organic compound with the molecular formula C37H38N6. This compound is known for its complex structure, which includes benzoquinoline and piperazine moieties connected by a propanediyl linker. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- typically involves the condensation of benzoquinoline derivatives with piperazine derivatives. One common method includes the reaction of 4-chlorobenzoquinoline with 1,3-bis(4-piperazinyl)propane under controlled conditions to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may include purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of benzoquinoline.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to biological effects. The piperazine moiety allows for interactions with enzymes and receptors, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoquinoline: A simpler analog without the piperazine and propanediyl groups.
Piperazine: A basic structure that forms part of the compound.
Quinoline: Another related heterocyclic compound with similar properties.
Uniqueness
Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- is unique due to its combination of benzoquinoline and piperazine moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78093-88-6 |
|---|---|
Molekularformel |
C37H38N6 |
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
4-[4-[3-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)propyl]piperazin-1-yl]benzo[g]quinoline |
InChI |
InChI=1S/C37H38N6/c1-3-8-30-26-34-32(24-28(30)6-1)36(10-12-38-34)42-20-16-40(17-21-42)14-5-15-41-18-22-43(23-19-41)37-11-13-39-35-27-31-9-4-2-7-29(31)25-33(35)37/h1-4,6-13,24-27H,5,14-23H2 |
InChI-Schlüssel |
DTIRRYDLFWVTHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=CC=NC4=CC5=CC=CC=C5C=C34)C6=CC=NC7=CC8=CC=CC=C8C=C67 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















